Ranacyclin-B-LK1

Catalog No.
S1887092
CAS No.
M.F
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ranacyclin-B-LK1

Product Name

Ranacyclin-B-LK1

Ranacyclin-B-LK1 is a biologically active peptide derived from the skin secretions of certain frog species, specifically within the Rana genus. This compound belongs to a class of antimicrobial peptides known for their ability to combat various pathogens, including bacteria and fungi. Ranacyclin-B-LK1 exhibits unique structural features that contribute to its biological activities, particularly its antimicrobial and potential therapeutic properties. The peptide is characterized by a specific sequence of amino acids that enhances its interaction with microbial membranes, leading to membrane disruption and cell lysis.

Involving Ranacyclin-B-LK1 primarily pertain to its interactions with biological membranes. Upon contact with microbial cells, the peptide undergoes conformational changes that facilitate its insertion into lipid bilayers. This insertion disrupts membrane integrity, resulting in increased permeability and eventual cell death. Additionally, Ranacyclin-B-LK1 has been noted for its trypsin-inhibitory activity, which suggests potential interactions with proteolytic enzymes that may modulate its biological effects .

Ranacyclin-B-LK1 exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Its mechanism of action involves disrupting bacterial cell membranes, leading to cytolysis. Studies have shown that it can effectively inhibit the growth of various pathogenic strains, making it a candidate for further development as an antimicrobial agent. Furthermore, this peptide may possess immunomodulatory properties, enhancing the immune response against infections .

The synthesis of Ranacyclin-B-LK1 can be achieved through several methods:

  • Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of amino acids on a solid support, facilitating the production of peptides with high purity and yield.
  • Liquid-Phase Synthesis: Although less common for complex peptides, this method can also be employed depending on the desired scale and complexity.
  • Recombinant DNA Technology: Utilizing genetically modified organisms to express the peptide can provide a sustainable source for larger quantities.

These methods enable researchers to produce Ranacyclin-B-LK1 for both experimental studies and potential clinical applications .

Ranacyclin-B-LK1 holds promise in various applications:

  • Antimicrobial Agent: Its primary application lies in combating infections caused by resistant bacterial strains.
  • Pharmaceutical Development: The peptide can serve as a lead compound for developing new antibiotics or therapeutics targeting specific pathogens.
  • Research Tool: It can be utilized in studies exploring membrane dynamics and the mechanisms of antimicrobial action.

Interaction studies involving Ranacyclin-B-LK1 focus on its binding affinity to microbial membranes and proteins. Techniques such as isothermal titration calorimetry and surface plasmon resonance are commonly used to assess these interactions. These studies reveal how the peptide binds to lipopolysaccharides and other membrane components, which is crucial for understanding its mechanism of action against pathogens .

Ranacyclin-B-LK1 shares structural and functional similarities with several other antimicrobial peptides. Here are some notable comparisons:

Compound NameSourceUnique Features
Temporin AFrog skinExhibits strong activity against Gram-positive bacteria; less effective against Gram-negative bacteria.
Brevinin-1Frog skinKnown for broad-spectrum antimicrobial activity; also shows anti-inflammatory properties.
CathelicidinVarious speciesFunctions as an innate immune effector; involved in wound healing and inflammation modulation.
MagaininFrog skinExhibits potent antimicrobial properties; effective against both bacteria and fungi.

Uniqueness of Ranacyclin-B-LK1

Ranacyclin-B-LK1 is distinguished by its specific amino acid composition and structure that enhance its membrane-disrupting capabilities while maintaining lower cytotoxicity towards human cells compared to some other peptides. This balance makes it particularly appealing for therapeutic applications where selectivity is crucial.

Ranacyclin-B-LK1 is a bioactive antimicrobial peptide derived from the skin secretions of Hylarana nigrovittata, belonging to the Ranidae family of frogs [1]. The peptide exhibits a well-defined primary structure consisting of twenty amino acid residues arranged in the specific sequence: SALVGCWTKSWPPKPCFGRG [1]. This sequence places Ranacyclin-B-LK1 within the frog skin active peptide family, specifically classified under the Brevinin subfamily [1].

The amino acid composition analysis reveals distinctive structural determinants that define the peptide's functional properties [1]. The molecular formula of Ranacyclin-B-LK1 is C100H149N27O24S2, yielding a molecular mass of 2177.57 daltons [1]. The peptide contains three basic residues and zero acidic residues, resulting in a net positive charge of +3 and an isoelectric point of 9.5 [1]. This cationic nature is characteristic of antimicrobial peptides and contributes significantly to their membrane-binding properties [2].

ParameterValue
Sequence Length20 amino acids [1]
Molecular FormulaC100H149N27O24S2 [1]
Molecular Mass2177.57 Da [1]
Net Charge+3 [1]
Isoelectric Point9.5 [1]
Basic Residues3 [1]
Acidic Residues0 [1]
Hydrophobic Residues6 [1]
Polar Residues8 [1]

The hydrophobic character analysis indicates that Ranacyclin-B-LK1 contains six hydrophobic residues, contributing to a hydrophobicity index of -0.24 [1]. The aliphatic index stands at 39, while the Boman index measures -11.6 [1]. These parameters collectively suggest a peptide with moderate hydrophobic properties and favorable membrane interaction potential [1].

Amino acid composition analysis reveals that the peptide contains specific amino acids with defined functional roles [1]. The sequence notably lacks several amino acids including aspartic acid, glutamic acid, histidine, isoleucine, methionine, asparagine, glutamine, and tyrosine [1]. The most common amino acids present are glycine and proline, which appear twice each in the sequence [1]. This composition pattern is consistent with other members of the ranacyclin family and contributes to the peptide's structural stability [3].

The extinction coefficient for cystines is calculated at 11125, with an absorbance at 280 nanometers of 585.53 [1]. These spectroscopic properties are essential for accurate quantification and analysis of the peptide in biological systems [1].

Secondary and Tertiary Conformational Features

The secondary structure of Ranacyclin-B-LK1 has been investigated using computational modeling and experimental spectroscopic techniques [2]. Structural analysis of related ranacyclin peptides using circular dichroism spectroscopy and attenuated total reflection Fourier-transform infrared spectroscopy reveals that these peptides adopt a significant portion of random coil structure in membrane environments [4] [2]. This conformational flexibility is a distinguishing feature that differentiates ranacyclins from most known antimicrobial peptides [4].

Experimental studies on ranacyclin family members demonstrate that these peptides exhibit unique secondary structural characteristics [2]. Unlike conventional antimicrobial peptides that typically adopt well-defined alpha-helical or beta-sheet conformations, ranacyclins show substantial random coil content, with some variants displaying up to seventy percent random coil structure when associated with membranes [4] [2].

The tertiary structure of Ranacyclin-B-LK1 is primarily determined by the presence of intramolecular disulfide bonds [1]. The peptide contains two cysteine residues located at positions 6 and 16, which form a critical disulfide bridge (Cys6-Cys16) [1]. This disulfide bond is essential for maintaining the peptide's structural integrity and biological activity [1] [5].

Structural FeatureDescription
Disulfide BondCys6-Cys16 [1]
StereochemistryL-configuration [1]
N-terminal ModificationFree [1]
C-terminal ModificationFree [1]
Predominant ConformationRandom coil with constrained loop [4] [2]

The disulfide bond formation between cysteine residues creates a constrained cyclic structure that significantly impacts the peptide's conformational dynamics [6]. This covalent crosslink reduces the conformational flexibility of the peptide backbone while maintaining sufficient mobility for functional interactions [6]. The thirteen amino acid loop region formed by the disulfide bond represents a relatively rigid cyclic structure that is critical for the peptide's biological activity [4].

Computational structural predictions suggest that the disulfide-constrained region adopts a stable conformation that positions key functional residues for optimal target recognition [3]. The cyclic nature imposed by the disulfide bond prevents extensive unfolding while allowing for the random coil characteristics observed in membrane-associated states [4] [2].

Cyclic versus Linear Architecture in Ranacyclin Variants

Ranacyclin-B-LK1 exhibits a cyclic architecture that distinguishes it from linear antimicrobial peptides [1]. The cyclic nature is conferred by the intramolecular disulfide bond between cysteine residues at positions 6 and 16, creating a constrained peptide backbone [1]. This structural feature is shared among ranacyclin family members and represents a critical determinant of their biological properties [4] [7].

Comparative analysis with other ranacyclin variants reveals consistent cyclic architecture across the family [8] [4]. Ranacyclin-E and Ranacyclin-T, both isolated from different frog species, demonstrate similar cyclic structures with seventeen amino acid residues [8] [4]. These peptides share homologous loop regions that are critical for their antimicrobial activity [8] [4].

The ranacyclin family exhibits structural diversity in terms of sequence length while maintaining the fundamental cyclic architecture [9]. Sequence length among ranacyclin variants ranges from thirteen to thirty amino acid residues, with most family members composed of seventeen residues [9]. This variation in length occurs while preserving the essential disulfide-constrained cyclic structure [9].

Ranacyclin VariantLength (Residues)ArchitectureSource Species
Ranacyclin-B-LK120 [1]CyclicHylarana nigrovittata [1]
Ranacyclin-B-RN620 [10]CyclicHylarana nigrovittata [10]
Ranacyclin-B-AL117 [11]CyclicAmolops loloensis [11]
Ranacyclin-E17 [8] [4]CyclicRana esculenta [8] [4]
Ranacyclin-T17 [8] [4]CyclicRana temporaria [8] [4]

The cyclic architecture of ranacyclins provides several structural advantages compared to linear peptides [12]. Cyclization enhances structural stability by reducing conformational flexibility and increasing resistance to proteolytic degradation [12] [13]. The constrained geometry achieved through disulfide bond formation can improve selective binding affinity and biological potency compared to linear precursors [12].

Research on cyclic versus linear peptide architectures demonstrates that cyclization generally improves the selective binding and stability of antimicrobial peptides [12]. The head-to-tail cyclization or disulfide-mediated cyclization strategies can enhance inhibitory potency significantly compared to linear analogues [12]. However, the specific position and chemistry of cyclization critically influence the biological activity of the resulting cyclic peptide [12].

The cyclic nature of ranacyclins distinguishes them from linear antimicrobial peptides in terms of membrane interaction mechanisms [4] [2]. While linear peptides often require extensive conformational changes upon membrane binding, cyclic ranacyclins maintain their constrained structure while inserting into membrane environments [4] [2]. This structural rigidity allows for consistent membrane interaction patterns across different target cell types [4] [2].

Post-Translational Modifications and Functional Implications

Post-translational modifications play crucial roles in determining the structure and function of Ranacyclin-B-LK1 [14] [15]. The primary post-translational modification observed in this peptide is the formation of the intramolecular disulfide bond between cysteine residues at positions 6 and 16 [1]. This modification occurs through the oxidative coupling of cysteine residues, resulting in the formation of a covalent disulfide bridge that constrains the peptide structure [15] [6].

The disulfide bond formation represents a critical post-translational modification that dramatically impacts peptide folding, stability, and biological activity [15] [6]. This covalent modification creates a cyclic constraint that reduces conformational flexibility and enhances resistance to proteolytic degradation [14] [13]. The formation of disulfide bonds occurs through enzymatic or spontaneous oxidative processes that couple cysteine residues in specific geometric arrangements [15] [6].

Analysis of the precursor protein structure provides insights into the post-translational processing of ranacyclin family members [3] [16]. The precursor consists of a signal peptide, an acidic amino acid spacer region, and the mature peptide sequence [3] [16]. The mature peptide is preceded by a typical processing site containing lysine and arginine residues, indicating endoproteolytic cleavage during maturation [3] [16].

Modification TypeLocationFunctional Impact
Disulfide Bond FormationCys6-Cys16 [1]Structural constraint and stability [15] [6]
Signal Peptide CleavageN-terminus [3] [16]Peptide maturation and secretion [3] [16]
Endoproteolytic ProcessingProcessing site [3] [16]Release of mature peptide [3] [16]

The functional implications of post-translational modifications in Ranacyclin-B-LK1 extend beyond structural stabilization [14]. The disulfide bond formation influences the peptide's interaction with target membranes and contributes to its antimicrobial mechanism of action [4] [2]. The constrained cyclic structure facilitates membrane insertion and pore formation while maintaining structural integrity during membrane interaction [4] [2].

Comparative analysis with other antimicrobial peptides reveals that post-translational modifications significantly enhance therapeutic potential [14]. Modified peptides generally exhibit improved stability, enhanced target specificity, and reduced susceptibility to proteolytic degradation compared to their unmodified counterparts [14]. The presence of disulfide bonds in ranacyclins contributes to their stability in biological environments and extends their functional half-life [1].

The stereochemistry of Ranacyclin-B-LK1 maintains the L-configuration for all amino acid residues, which is typical for naturally occurring peptides [1]. This stereochemical arrangement is preserved during post-translational modifications and contributes to the peptide's biological activity and target recognition properties [1].

Research indicates that the specific pattern of post-translational modifications in ranacyclins influences their spectrum of biological activities [16]. Structure-activity relationship studies demonstrate that modifications outside the primary functional domains can modulate the efficacy of antimicrobial activity [16]. The presence or absence of specific modifications, such as C-terminal amidation, can significantly affect inhibitory potency and target specificity [16].

Ranacyclin-B-LK1 is synthesized as part of a tripartite precursor protein structure that is characteristic of amphibian antimicrobial peptides (AMPs). This organizational pattern represents a highly conserved biosynthetic strategy that has evolved across the Ranidae family over approximately 150 million years [1].

The precursor protein of Ranacyclin-B-LK1 follows the typical amphibian AMP architecture, consisting of three distinct functional domains arranged in a linear sequence from N-terminus to C-terminus. The signal peptide domain occupies the N-terminal region and ranges from 18 to 25 amino acid residues in length. This domain exhibits remarkable evolutionary conservation across ranid frogs and serves the critical function of directing the nascent polypeptide to the endoplasmic reticulum for co-translational translocation and subsequent processing in the secretory pathway [2] [1].

Following the signal peptide is the acidic spacer region, also termed the propeptide domain, which typically spans 15 to 25 amino acid residues. This region is characterized by a high concentration of acidic amino acids, particularly aspartate and glutamate residues, which confer a net negative charge to this segment of the precursor. The acidic spacer serves multiple critical functions in the biosynthetic process, including the maintenance of precursor protein stability during storage within cutaneous granular glands, pH buffering to prevent premature activation of the antimicrobial peptide, and potentially facilitating proper protein folding during maturation [2] [3].

The mature peptide domain represents the C-terminal segment of the precursor and contains the bioactive Ranacyclin-B-LK1 sequence. This 20-amino acid region (SALVGCWTKSWPPKPCFGRG) exhibits the highest degree of sequence variability among the three precursor domains, reflecting the evolutionary pressure for functional diversification in antimicrobial activity [3]. The mature peptide is characterized by its cyclic structure, formed through a disulfide bond between cysteine residues at positions 6 and 16, which is essential for structural stability and biological activity [4] [5].

Processing signals are embedded within the precursor structure to facilitate the proteolytic liberation of the mature peptide. The junction between the acidic spacer and mature peptide typically contains a Lys-Arg dipeptide sequence, which serves as a recognition site for prohormone convertases. Additionally, the C-terminus of many amphibian AMPs contains a Gly-Lys sequence that undergoes post-translational modification to yield C-terminal amidation, though this modification is not present in Ranacyclin-B-LK1 [2] [5].

The complete precursor protein ranges from approximately 60 to 80 amino acid residues in total length, though the exact sequence for Ranacyclin-B-LK1 has not been fully characterized in the available literature. The tripartite organization represents a sophisticated evolutionary solution that allows for the safe storage of potent antimicrobial agents while maintaining precise control over their activation and release [1] [3].

Gene Expression Patterns in Cutaneous Glandular Tissues

The biosynthesis and expression of Ranacyclin-B-LK1 occur within specialized cutaneous glandular tissues that are anatomically and functionally distinct from other skin structures in ranid frogs. These antimicrobial peptides are predominantly synthesized and stored within granular glands (also known as poison glands or serous glands), which represent one of two major types of exocrine glands found in amphibian skin [6] [3].

Granular glands are distributed throughout the dermal layer of ranid frog skin and are characterized by their multicellular alveolar structure. Each gland consists of a secretory acinus surrounded by myoepithelial cells that facilitate the expulsion of glandular contents during defensive responses. The acinar cells within these glands are responsible for the synthesis, processing, and storage of antimicrobial peptides including Ranacyclin-B-LK1 [6] [7].

Transcriptional regulation of ranacyclin genes involves tissue-specific expression patterns that are tightly coordinated with the developmental and functional specialization of cutaneous granular glands. The expression of antimicrobial peptide genes in these tissues is constitutive rather than inducible, indicating that frogs maintain a constant state of chemical defense readiness [3] [8]. This pattern contrasts with mammalian antimicrobial peptides, which are often upregulated in response to pathogen challenge or inflammatory signals.

The cellular localization of ranacyclin gene expression within granular glands has been demonstrated through molecular cloning studies that consistently recover antimicrobial peptide transcripts from skin cDNA libraries. The high abundance of these transcripts in skin-derived cDNA libraries indicates that antimicrobial peptide genes, including those encoding Ranacyclin-B-LK1, represent a significant proportion of the total mRNA population in cutaneous glandular tissues [9] [10].

Developmental regulation of ranacyclin expression appears to be linked to the maturation of the cutaneous glandular system during metamorphosis. Adult frogs exhibit fully developed antimicrobial peptide expression systems, while tadpoles show more limited expression patterns that may be restricted to specific tissues or developmental stages [10]. This ontogenetic pattern suggests that the full defensive chemical arsenal, including Ranacyclin-B-LK1, is primarily associated with the terrestrial adult life stage when frogs face increased exposure to diverse microbial pathogens.

Environmental and physiological factors can influence the expression levels of antimicrobial peptides in cutaneous glands. Frogs reared under sterile laboratory conditions show reduced antimicrobial peptide expression compared to those exposed to natural environmental microorganisms, suggesting that baseline expression can be modulated by pathogen exposure. Additionally, seasonal variations in expression have been observed in some amphibian species, potentially correlating with breeding cycles and associated changes in immune system function [3].

The spatial distribution of granular glands containing Ranacyclin-B-LK1 is not uniform across the body surface. Higher concentrations of these glands are typically found on the dorsal surfaces, particularly in regions that are most likely to contact potential threats or environmental pathogens. This distribution pattern optimizes the deployment of chemical defenses while minimizing the metabolic cost of maintaining antimicrobial peptide production [11].

Evolutionary Conservation of Biosynthetic Pathways Across Ranidae

The biosynthetic pathway for Ranacyclin-B-LK1 and related peptides represents a remarkably conserved evolutionary innovation that has been maintained across the Ranidae family for millions of years. Phylogenetic analyses of antimicrobial peptide genes from ranid frogs reveal that the fundamental biosynthetic machinery has remained largely unchanged despite extensive diversification in the mature peptide sequences [1] [8].

Molecular evolutionary studies indicate that the ranacyclin biosynthetic pathway originated approximately 150 million years ago from an ancestral gastrointestinal hormone gene through a process of gene duplication and subsequent functional diversification. The ancestral precursor underwent major remodeling of its promoter region to achieve skin-specific expression, while the basic tripartite structure of signal peptide, acidic spacer, and mature peptide was established early in ranid evolution [12].

Comparative genomic analyses across Ranidae species demonstrate that the signal peptide sequences show the highest degree of conservation, with sequence identities often exceeding 80-90% between distantly related species. This conservation reflects the stringent functional requirements for proper protein targeting and translocation within the secretory pathway. The signal peptide must maintain specific hydrophobic and charge characteristics to ensure efficient recognition by signal recognition particles and successful membrane insertion [1] [3].

The acidic spacer region exhibits intermediate levels of conservation, with conserved acidic amino acid composition but variable specific sequences. This pattern suggests that the functional requirements of pH buffering and precursor stabilization can be satisfied by different amino acid sequences as long as the overall charge characteristics are maintained. The spacer region appears to tolerate sequence variation while preserving essential biochemical properties [2] [3].

In contrast, the mature peptide domain shows extensive sequence hypervariability, even among closely related species within the same genus. This hypermutation pattern is believed to result from accelerated evolution driven by pathogen-mediated selection pressure. The rapid evolution of mature peptide sequences allows ranid frogs to maintain effectiveness against constantly evolving microbial threats while preserving the core biosynthetic infrastructure [1] [8].

Gene duplication events have played a crucial role in expanding the ranacyclin repertoire within individual species and across the Ranidae family. Multiple rounds of duplication have generated gene clusters that can encode numerous related peptides with overlapping but distinct antimicrobial spectra. This duplication strategy provides functional redundancy while allowing for subfunctionalization and the evolution of specialized antimicrobial activities [12] [8].

Selection pressure analyses reveal that most ranacyclin genes are subject to negative selection (purifying selection), indicating that the current forms represent optimal solutions to antimicrobial challenges. However, specific lineages show evidence of positive selection, particularly in regions of the mature peptide that interact directly with microbial targets. This pattern suggests that while the overall biosynthetic framework is highly constrained, there is ongoing adaptive evolution in functionally critical regions [8].

Phylogeographic studies of ranid frogs demonstrate that ranacyclin biosynthetic pathways have been successfully maintained across diverse geographic ranges and ecological niches. Species from different continents that diverged millions of years ago retain fundamentally similar biosynthetic mechanisms, indicating that this pathway represents a highly successful evolutionary innovation. The conservation extends beyond simple sequence similarity to include shared gene expression patterns, processing mechanisms, and cellular localization strategies [8] [13].

The evolutionary success of the ranacyclin biosynthetic pathway can be attributed to several key factors: the modular precursor structure that allows independent evolution of different functional domains, the constitutive expression pattern that ensures constant defensive readiness, the gene duplication strategy that provides functional diversity without compromising essential functions, and the tissue-specific expression system that optimizes deployment while minimizing systemic effects [1] [3] [8].

Sequence

SALVGCWTKSWPPKPCFGRG

Dates

Last modified: 07-21-2023

Explore Compound Types